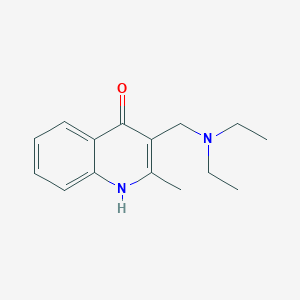

3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

Description

3-(Diethylaminomethyl)-2-methyl-1H-quinolin-4-one is a synthetic quinolinone derivative synthesized via aminomethylation of 2-methyl-1H-quinolin-4-one. The Mannich base intermediate reacts with diethylamine to introduce the diethylaminomethyl group at the C-3 position, as described by Zubkov et al. (2005) . Structural confirmation is achieved through ¹H-NMR spectroscopy, with key signals corresponding to the diethylamino (-N(CH₂CH₃)₂) and methyl (-CH₃) groups at C-2 .

This compound belongs to a broader class of 3-aminomethyl-substituted quinolinones, which exhibit diverse neurotropic and psychotropic activities. For example, structural analogs such as 3-(dimethylaminomethyl)-2,8-dimethyl-1H-quinolin-4-one demonstrate combined anti-amnesic and anti-anxiety effects, while 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one shows antidepressant activity .

Structure

3D Structure

Properties

CAS No. |

10299-17-9 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H20N2O/c1-4-17(5-2)10-13-11(3)16-14-9-7-6-8-12(14)15(13)18/h6-9H,4-5,10H2,1-3H3,(H,16,18) |

InChI Key |

OJQZKRYTKCRNDY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(NC2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Preparation Methods

Aminomethylation of 2-Methyl-1H-quinolin-4-one

The foundational approach involves aminomethylation of 2-methyl-1H-quinolin-4-one via the Mannich reaction. This method employs formaldehyde and diethylamine to introduce the diethylaminomethyl group at the 3-position of the quinolinone core. The reaction proceeds under mild acidic conditions, typically using hydrochloric acid as a catalyst, and achieves moderate yields (50–65%).

Reaction Mechanism :

-

Formation of the Iminium Intermediate : Formaldehyde reacts with diethylamine to generate an iminium ion ().

-

Nucleophilic Attack : The enolizable proton at the 3-position of 2-methyl-1H-quinolin-4-one deprotonates, forming a nucleophilic enolate that attacks the iminium ion.

-

Rearomatization : Proton transfer restores aromaticity, yielding 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one.

Optimization Strategies :

-

Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

-

Temperature Control : Reactions conducted at 60–80°C minimize side products such as N-alkylated derivatives.

Industrial-Scale Preparation Methods

Catalytic Hydrogenation and Continuous Flow Reactors

Industrial synthesis leverages heterogeneous catalysis for scalability. A patented method utilizes ruthenium on carbon (5% Ru/C) or alumina to facilitate reductive amination in a continuous flow reactor. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.01–0.0001 g-atom Ru per mole |

| Temperature | 100–200°C |

| Pressure | 30–50 bar H₂ |

| Yield | 85–94% |

Process Overview :

-

Cyclization : 3-Chloroanilino-propionic acid undergoes cyclization using hydrofluoric acid and boron trifluoride to form the quinolinone core.

-

Reductive Amination : The intermediate reacts with diethylamine under hydrogenation conditions, with Ru/C catalyzing C–N bond formation.

Advantages :

-

Throughput : Continuous flow systems achieve >90% conversion in 4–6 hours.

-

Purification : In-line crystallization reduces downstream processing costs.

Mechanistic Insights and Optimization

Tandem Mannich–Electrophilic Amination

Theoretical studies (B3LYP/6-31+G(d)) reveal that the Mannich reaction’s stereoselectivity arises from frontier molecular orbital interactions. The LUMO of the iminium ion localizes at the electrophilic carbon, favoring Re-face attack by the quinolinone enolate (Figure 1).

Key Findings :

-

Steric Effects : The 2-methyl group on the quinolinone directs aminomethylation to the 3-position by hindering alternative sites.

-

Electronic Effects : Electron-withdrawing groups on the quinolinone enhance electrophilicity, accelerating iminium formation.

Comparative Analysis of Synthetic Routes

Laboratory vs. Industrial Methods

| Metric | Laboratory (Mannich) | Industrial (Catalytic) |

|---|---|---|

| Yield | 50–65% | 85–94% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Catalyst Cost | Low (HCl) | High (Ru/C) |

| Scalability | Limited | High |

Trade-offs :

-

Cost Efficiency : The Mannich reaction is cost-effective for small-scale synthesis but suffers from lower yields.

-

Environmental Impact : Catalytic methods reduce solvent waste but require expensive metal catalysts.

Advanced Purification Techniques

Chemical Reactions Analysis

Types of Reactions

3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium halides, alkoxides, dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or alkoxylated quinoline derivatives.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one is its potential as an antimalarial agent. Research indicates that derivatives of quinoline, including this compound, exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Synthesis and Evaluation

A study synthesized several 4-aminoquinoline derivatives, including this compound, and evaluated their in vitro potency against chloroquine-sensitive and resistant strains of P. falciparum. The results demonstrated that these compounds displayed low nanomolar IC50 values, indicating high efficacy against the malaria parasite while maintaining low toxicity to human cells .

Antibacterial Properties

Another notable application is in the development of antibacterial agents. Quinoline derivatives have shown promise in combating bacterial infections due to their ability to inhibit bacterial growth.

Research Findings

In a recent investigation, compounds similar to this compound were tested for their antibacterial activity against various strains of bacteria. The results suggested that these compounds possess significant antibacterial properties, making them potential candidates for further development into therapeutic agents .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer’s Disease.

Summary of Applications

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities

Key Observations :

- Substituent Position and Bioactivity: The diethylaminomethyl group at C-3 is critical for neurotropic effects. Replacing diethylamine with phenylamino (e.g., 3-[[(4-methoxyphenyl)amino]methyl]) enhances sedative properties .

- Dose Dependency : Higher doses (e.g., 100 mg/kg) are required for compounds with bulky substituents (e.g., benzamide derivatives) to achieve anti-anxiety effects .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The diethylaminomethyl group increases molecular weight and lipophilicity compared to simpler analogs like 4-hydroxy-2-methylquinoline .

Antimicrobial and Antimalarial Derivatives

Quinolinones with modified substituents exhibit varied bioactivities:

- Antimicrobial Agents: 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (Compound 11) shows antimicrobial activity due to its pyrimidinyl carbonyl group .

- Antimalarial Derivatives: ELQ-300 analogs (e.g., 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one) highlight the importance of halogen and alkyl chain modifications for antiparasitic activity .

Clinical Relevance and Structural Mimics

- Clioquinol and Iodoquinol: These 8-hydroxyquinoline derivatives share structural motifs with this compound, particularly the diethylaminomethyl group in ML-3H2 .

Biological Activity

3-(Diethylaminomethyl)-2-methyl-1H-quinolin-4-one is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline backbone with a diethylaminomethyl substituent at the third position and a methyl group at the second position. Its molecular formula is with a molecular weight of approximately 216.28 g/mol. The presence of the diethylamino group enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The diethylamino group allows for better membrane permeability, enabling the compound to reach intracellular targets effectively. It may inhibit enzyme activity through competitive or allosteric binding, leading to alterations in cellular functions.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies indicate that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with DNA and disrupt replication processes, contributing to its antitumor activity .

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. It is part of a class of compounds designed to retain the high potency of known antimalarials while minimizing toxicity associated with metabolites. In vitro assays have shown that it exhibits low nanomolar IC50 values against Plasmodium falciparum, including strains resistant to chloroquine .

Comparative Potency Table

| Compound Name | IC50 (nM) | Activity Against CQ-resistant Strains |

|---|---|---|

| This compound | 7.5 | High |

| Amodiaquine | 8.0 | Moderate |

| Chloroquine | 150 | Low |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial effects, significantly outperforming traditional antibiotics in certain cases.

- Anticancer Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, showing promise as an anticancer agent with minimal side effects on normal cells .

- Antimalarial Research : A series of quinoline derivatives were tested for their efficacy against P. falciparum. The results highlighted that this compound had comparable potency to amodiaquine but with reduced toxicity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or condensation of substituted amines with quinolinone precursors. For example, in related analogs, diethylamine is condensed with cyanobenzyl bromides followed by LiAlH4 reduction to introduce the diethylaminomethyl group . Intermediates are characterized using 1H/13C NMR (e.g., δ 3.59 ppm for CH3 groups) and IR spectroscopy (e.g., 1663 cm<sup>-1</sup> for C=O stretching) . Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Key signals include diethylaminomethyl protons (δ ~2.5–3.5 ppm for NCH2 groups) and aromatic protons (δ 6.9–8.2 ppm for quinolinone ring) .

- HRMS : Used to verify molecular ions (e.g., m/z 297 [M<sup>+</sup>] in analogs) .

- X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between fused rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How can structural modifications of the quinolinone core enhance biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, halogen) at the 3-position or varying the alkyl chain on the diethylaminomethyl group can modulate bioactivity. For example, antiplasmodial activity against P. falciparum strains (IC50 values: 3D7, K1, Dd2) was improved by optimizing substituent lipophilicity . Computational docking studies can predict binding affinities to targets like PfCRT transporters .

Q. What experimental designs are used to resolve contradictions in pharmacological data across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., IC50 variability) require:

- Standardized assays : Replicate testing in independent labs (e.g., Lab A vs. Lab B in Table 1 of ).

- Purity validation : Ensure >95% purity via HPLC to exclude impurities affecting results .

- Strain-specific controls : Compare activity against CQ-sensitive (3D7) and resistant (K1/Dd2) P. falciparum strains .

Q. How is crystallographic data utilized to validate molecular geometry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction determines:

- Dihedral angles : e.g., 0.28° axial fusion in quinolinone rings .

- Intermolecular interactions : π-π stacking (centroid distance: 3.94 Å) and hydrogen bonds (N–H⋯N, 2.1–2.3 Å) stabilize crystal packing .

- Torsional analysis : Validates conformational flexibility of the diethylaminomethyl side chain .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral catalysts : Use of enantioselective Mannich reactions with L-proline derivatives.

- Chromatographic resolution : Chiral HPLC with amylose/cellulose columns to separate enantiomers .

- Circular dichroism (CD) : Confirms enantiopurity by comparing experimental and simulated spectra .

Data Analysis & Reproducibility

Q. How should researchers address variability in antimicrobial activity data for quinolinone derivatives?

- Methodological Answer :

- MIC assays : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin) .

- Biofilm vs. planktonic assays : Differentiate activity modes using crystal violet staining .

- Statistical validation : Apply ANOVA to compare replicate data (p < 0.05 threshold) .

Q. What are the best practices for sharing structural and bioactivity data in open-access repositories?

- Methodological Answer :

- FAIR principles : Ensure data are Findable (e.g., Zenodo), Accessible (CC-BY licenses), Interoperable (SMILES/InChI formats), and Reusable .

- Metadata inclusion : Report experimental conditions (e.g., solvent, temperature) and instrument parameters (e.g., NMR field strength) .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Critical Observations | Reference |

|---|---|---|

| 1H NMR | δ 3.59 ppm (CH3), 6.9–8.2 ppm (aromatic) | |

| IR | 1663 cm<sup>-1</sup> (C=O), 1620 cm<sup>-1</sup> (C=N) | |

| X-ray | Dihedral angle: 57.84°, N–H⋯N: 2.1 Å |

Table 2 : Antiplasmodial Activity of Analogues

| Compound | 3D7 IC50 (nM) | K1 IC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 1 | 12.3 ± 1.2 | 45.7 ± 3.8 | 3.7 |

| CQ | 8.9 ± 0.9 | 220 ± 15 | 24.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.